molecular formula C4H7NO4 B140605 Ethyl nitroacetate CAS No. 626-35-7

Ethyl nitroacetate

Cat. No. B140605
CAS RN: 626-35-7
M. Wt: 133.1 g/mol
InChI Key: FTKASJMIPSSXBP-UHFFFAOYSA-N
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Patent
US04873358

Procedure details

To a 100 ml three-neck round bottom flask, equipped with an addition funnel, a thermometer and a condenser topped with a nitrogen gas inlet tube, was added 20 ml of dimethylsulfoxide, 0.196 g (0.00815 mole) sodium hydride and then 0.5 g (0.00815 mole) of nitromethane was added dropwise at ambient temperature to give a slurry. 1.6 ml (0.0163 mole) of ethyl cyanoformate was then added dropwise forming a homogeneous solution and was then stirred for 2 hours at ambient temperature. The solution was made acidic by adding 30 ml of 1 Normal acetic acid with stirring. The product was extracted with ethyl acetate and dried over magnesium sulfate. Ethyl nitroacetate was formed in 83% yield as determined by gas chromatography.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.196 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
CS(C)=O.[H-].[Na+].[N+:7]([CH3:10])([O-:9])=[O:8].C([C:13]([O:15][CH2:16][CH3:17])=[O:14])#N>C(O)(=O)C>[N+:7]([CH2:10][C:13]([O:15][CH2:16][CH3:17])=[O:14])([O-:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.196 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(#N)C(=O)OCC
Step Four
Name
1
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 ml three-neck round bottom flask, equipped with an addition funnel
CUSTOM
Type
CUSTOM
Details
a thermometer and a condenser topped with a nitrogen gas inlet tube
CUSTOM
Type
CUSTOM
Details
to give a slurry
CUSTOM
Type
CUSTOM
Details
forming a homogeneous solution
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.